molecular formula C11H10Cl3F3N2O B11973913 N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide

N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide

Cat. No.: B11973913
M. Wt: 349.6 g/mol
InChI Key: MTBUATBIDKRIOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide typically involves the reaction of 2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethanol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography to remove impurities and obtain a high-quality product .

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce trichloro and trifluoromethyl groups into target molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The trichloro and trifluoromethyl groups play a crucial role in its activity by influencing the compound’s reactivity and binding affinity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide is unique due to its specific combination of trichloro and trifluoromethyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10Cl3F3N2O

Molecular Weight

349.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]acetamide

InChI

InChI=1S/C11H10Cl3F3N2O/c1-6(20)18-9(10(12,13)14)19-8-4-2-3-7(5-8)11(15,16)17/h2-5,9,19H,1H3,(H,18,20)

InChI Key

MTBUATBIDKRIOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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